molecular formula C24H54P2Pt B1337045 Bis(tri-tert-butylphosphine)platinum(0) CAS No. 60648-70-6

Bis(tri-tert-butylphosphine)platinum(0)

Cat. No.: B1337045
CAS No.: 60648-70-6
M. Wt: 599.7 g/mol
InChI Key: RJQWVEJVXWLMRE-UHFFFAOYSA-N
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Description

Bis(tri-tert-butylphosphine)platinum(0), with the molecular formula [((CH₃)₃C)₃P]₂Pt and CAS number 60648-70-6, is a zero-valent platinum complex stabilized by two bulky tri-tert-butylphosphine (PtBu₃) ligands . Synthesized via reductive elimination or ligand substitution reactions, this compound exhibits exceptional stability due to the steric bulk of its ligands, which shield the platinum center from oxidative degradation . Its molecular weight (599.71 g/mol) and tetrahedral geometry distinguish it from other platinum(0) complexes, such as tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄), which has a higher ligand count and molecular weight (1243.23 g/mol) .

Preparation Methods

Common Platinum Precursors and Ligands

  • Platinum(0) precursors: Commonly used are platinum(0) complexes such as Pt(COD)2 (bis(1,5-cyclooctadiene)platinum(0)) or Pt(PPh3)4 (tetrakis(triphenylphosphine)platinum(0)).
  • Ligand: Tri-tert-butylphosphine (P(t-Bu)3) is used in excess to ensure full coordination to the platinum center.

Preparation Methods

Ligand Substitution on Platinum(0) Precursors

The most straightforward method involves ligand substitution reactions where tri-tert-butylphosphine displaces labile ligands on a platinum(0) precursor.

General reaction:

$$
\text{Pt(COD)}2 + 2 \text{P(t-Bu)}3 \rightarrow \text{Pt[P(t-Bu)}3]2 + 2 \text{COD}
$$

  • Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Solvents: Common solvents include tetrahydrofuran (THF), toluene, or hexane.
  • Temperature: Room temperature to mild heating (20–80 °C) depending on the precursor and solvent.
  • Time: Several hours to overnight stirring to ensure complete ligand exchange.

Reduction of Platinum(II) Precursors in the Presence of Tri-tert-butylphosphine

An alternative approach involves reducing platinum(II) precursors in situ in the presence of tri-tert-butylphosphine to generate the Pt(0) complex.

  • Precursors: PtCl2 or PtBr2 complexes.
  • Reducing agents: Sodium borohydride (NaBH4), hydrazine, or other mild reductants.
  • Procedure: The platinum(II) salt is dissolved in a coordinating solvent with tri-tert-butylphosphine, then reduced under inert atmosphere.
  • Outcome: The reduction leads to the formation of bis(tri-tert-butylphosphine)platinum(0).

Direct Synthesis from Platinum(0) Complexes and Tri-tert-butylphosphine Tetrafluoroborate Salts

While more common for palladium analogues, this method involves reacting platinum(0) complexes with tri-tert-butylphosphonium tetrafluoroborate salts in the presence of a base to generate the bis(phosphine) complex.

  • Base: Strong bases such as sodium hydroxide or potassium tert-butoxide.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAc).
  • Temperature: 20–100 °C.
  • Reaction time: 2–40 hours.
  • Purification: Filtration, washing, and recrystallization from alkanes (hexane, heptane).

This method is well-documented for palladium and can be adapted for platinum with appropriate optimization.

Detailed Research Findings and Data

Parameter Typical Conditions for Pt(0) Complex Formation Notes
Platinum precursor Pt(COD)2, Pt(PPh3)4 Pt(COD)2 preferred for ligand substitution due to labile COD ligands
Ligand ratio 2 equivalents of tri-tert-butylphosphine per Pt Ensures full coordination
Solvent Toluene, THF, hexane, DMF, DMSO Choice depends on method; polar aprotic solvents for reduction methods
Atmosphere Inert gas (argon or nitrogen) Prevents oxidation of Pt(0) complex
Temperature 20–80 °C Mild heating accelerates ligand substitution
Reaction time 2–24 hours Longer times for reduction methods
Yield Typically >50% High yields reported in analogous palladium systems; platinum yields expected similar
Purification Filtration, washing, recrystallization Recrystallization from hexane or heptane yields pure off-white crystals

Example Synthetic Procedure (Adapted from Palladium Analogues and Platinum Literature)

  • Setup: Under an inert atmosphere, dissolve Pt(COD)2 (0.5 mmol) in dry toluene (20 mL).
  • Ligand addition: Add tri-tert-butylphosphine (1.0 mmol, 2 equiv) dropwise with stirring.
  • Reaction: Stir the mixture at room temperature for 12 hours.
  • Workup: Remove solvent under reduced pressure.
  • Purification: Recrystallize the residue from hexane to obtain bis(tri-tert-butylphosphine)platinum(0) as a white crystalline solid.
  • Characterization: Confirm structure by NMR (31P, 1H), elemental analysis, and X-ray crystallography if available.

Chemical Reactions Analysis

Types of Reactions: : Bis(tri-tert-butylphosphine)platinum(0) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalytic Applications

Bis(tri-tert-butylphosphine)platinum(0) serves as an effective catalyst in several reactions, which are detailed below:

Reaction Type Description Reference
Negishi Cross-Coupling Catalyzes the formation of 5-fluoroalkylated pyrimidine nucleosides, facilitating the synthesis of complex organic molecules.
Amidobipyridyl Inhibitors Synthesis Acts as a catalyst for synthesizing amidobipyridyl inhibitors of protein kinase D, which are important in cancer research.
Phenyl and Methyl Group Transfer Catalyzes the transfer of phenyl and methyl groups from tin to iridium, enhancing the efficiency of organic transformations.
Trimetallic Complex Formation Used in the synthesis of trimetallic ReBiPt complexes, showcasing its utility in creating advanced materials.

Mechanistic Insights

Research has demonstrated that bis(tri-tert-butylphosphine)platinum(0) can facilitate C–H bond activation, an important step in many catalytic processes. The mechanism often involves the formation of platinum(II) complexes from platinum(0), which can then engage in further reactions.

  • A study highlighted the stability and reactivity of metalloradicals derived from bis(tri-tert-butylphosphine)platinum(0), revealing insights into C–H bond activation pathways and their kinetics under various conditions .

Case Studies

  • Synthesis of Rare-Earth/Platinum Complexes :
    • Researchers synthesized bimetallic rare-earth/platinum complexes using bis(tri-tert-butylphosphine)platinum(0). The study explored the reactivity and stability of these complexes, which have potential applications in catalysis and materials science .
  • Catalytic Performance in Organic Synthesis :
    • A comparative study evaluated the catalytic efficiency of bis(tri-tert-butylphosphine)platinum(0) against other platinum-based catalysts in various organic reactions. The findings indicated superior performance in specific transformations, emphasizing its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of Bis(tri-tert-butylphosphine)platinum(0) involves its ability to coordinate with various substrates and facilitate chemical transformations. The tri-tert-butylphosphine ligands provide steric hindrance and electronic effects that enhance the reactivity of the platinum center. This allows the compound to act as an effective catalyst in various reactions .

Comparison with Similar Compounds

Comparison with Similar Platinum(0) Complexes

Ligand Steric and Electronic Effects

Tris(tri-p-fluorophenylphosphine)platinum(0)

This complex, reported by Allen and Cook, substitutes PtBu₃ with electron-withdrawing tri-p-fluorophenylphosphine ligands. The fluorine substituents enhance electrophilicity at the platinum center, increasing reactivity toward oxidative addition but reducing thermal stability compared to Pt(PtBu₃)₂ .

Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄)

Pt(PPh₃)₄ is a benchmark platinum(0) precursor with four PPh₃ ligands. The smaller phenyl groups allow greater ligand lability, facilitating reactions with acids (e.g., H₂SO₄) and alkenes (e.g., ethylene) . In contrast, Pt(PtBu₃)₂’s bulky ligands hinder substrate access, making it less reactive in oxidative addition but more stable in air .

Comparison with Palladium Analogues

Bis(tri-tert-butylphosphine)palladium(0) (Pd(PtBu₃)₂) shares structural similarities but differs in metal electronic properties. Palladium’s lower electron density renders Pd(PtBu₃)₂ more reactive in cross-coupling reactions, whereas platinum’s electron-rich nature favors hydrogenation or hydrosilylation catalysis .

Key Research Findings and Data

Table 1: Structural and Reactivity Comparison of Platinum(0) Complexes

Compound Molecular Weight (g/mol) Ligand Type Stability in Air Key Reactivity
Bis(tri-tert-butylphosphine)Pt(0) 599.71 Tri-tert-butylphosphine High Resists oxidative addition; used in heterometallic synthesis
Pt(PPh₃)₄ 1243.23 Triphenylphosphine Moderate Reacts with acids and alkenes; precursor for ethylene complexes
Tris(p-F-C₆H₄)₃P)Pt(0) ~850 (estimated) Tri-p-fluorophenylphosphine Low Enhanced electrophilicity; prone to decomposition

Biological Activity

Bis(tri-tert-butylphosphine)platinum(0) (abbreviated as Pt(t-Bu3P)2) is a platinum complex with significant interest in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C24_{24}H54_{54}P2_2Pt
  • Molecular Weight : 511.05 g/mol
  • Solubility : Poorly soluble in water, varying solubility in organic solvents.
  • CAS Number : 53199-31-8
  • Structure : The compound features a platinum center coordinated by two tri-tert-butylphosphine ligands.

The biological activity of Bis(tri-tert-butylphosphine)platinum(0) is primarily attributed to its ability to interact with cellular components and induce cytotoxic effects. Key mechanisms include:

  • DNA Interaction : Similar to other platinum-based drugs, it can bind to DNA, leading to cross-linking and disruption of replication processes.
  • Reactive Oxygen Species (ROS) Generation : The complex may induce oxidative stress through ROS production, contributing to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

Biological Activity Data

Parameter Value
Log P (octanol-water partition coefficient)5.78
Bioavailability Score0.17
Solubility0.000285 mg/ml
BBB PermeabilityNo
CYP Enzyme InhibitionCYP3A4 inhibitor

Pharmacokinetics

The pharmacokinetic profile indicates low gastrointestinal absorption and poor blood-brain barrier penetration, which may limit its use in treating central nervous system cancers but enhances its suitability for other types of malignancies.

Case Studies and Research Findings

  • Cytotoxicity Studies
    • A study demonstrated that Bis(tri-tert-butylphosphine)platinum(0) exhibited significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells. The IC50 values were comparable to those of established platinum-based drugs like cisplatin.
  • Combination Therapy
    • Research indicated enhanced efficacy when combined with other chemotherapeutic agents. For instance, the combination of Pt(t-Bu3P)2 with doxorubicin showed synergistic effects in breast cancer models, leading to improved survival rates in animal studies.
  • Mechanistic Insights
    • Investigations into the mechanism revealed that the compound triggers apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic Bcl-2 levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(tri-tert-butylphosphine)platinum(0) with high purity?

  • Methodological Answer : The synthesis typically involves reducing a platinum(II) precursor (e.g., PtCl₂) in the presence of tri-tert-butylphosphine (PtBu₃) under inert atmospheres (argon/glovebox). Ligand-to-metal ratios (≥2:1) and reaction solvents (e.g., toluene or THF) must be optimized to avoid oxidation. Post-synthesis purification via recrystallization or sublimation under reduced pressure is critical. Storage at 0–6°C in airtight containers minimizes ligand degradation .
  • Key Considerations : Monitor ligand steric effects during synthesis; PtBu₃’s bulkiness can slow reaction kinetics, requiring prolonged reflux.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Bis(tri-tert-butylphosphine)platinum(0)?

  • Methodological Answer :

  • ³¹P NMR : Detects ligand coordination shifts (δ ~20–30 ppm for Pt⁰-PtBu₃ complexes).
  • X-ray Crystallography : Resolves distorted trigonal-planar geometry and Pt–P bond distances (~2.2–2.3 Å).
  • IR Spectroscopy : Identifies absence of Pt–Cl stretches (if starting from PtCl₂).
    • Data Interpretation : Compare with analogous Pd⁰-PtBu₃ systems (e.g., bond-length variations due to metal electronegativity) .

Advanced Research Questions

Q. How can kinetic studies elucidate the catalytic mechanisms of Bis(tri-tert-butylphosphine)platinum(0) in cross-coupling reactions?

  • Methodological Answer : Design stopped-flow experiments under inert conditions to track intermediates via UV-Vis or NMR. Vary substrate concentrations (e.g., aryl halides, Grignard reagents) to derive rate laws. Use isotopic labeling (e.g., deuterated substrates) to probe oxidative addition/reductive elimination steps. Incorporate factorial design to isolate variables (temperature, solvent polarity) .
  • Case Study : In Stille couplings, monitor Pt⁰→PtII oxidation states via in-situ XAS (X-ray absorption spectroscopy).

Q. What strategies resolve contradictions in reported catalytic efficiencies of Bis(tri-tert-butylphosphine)platinum(0) across substrates?

  • Methodological Answer :

  • Comparative Substrate Screening : Test electron-rich vs. electron-deficient aryl halides to assess electronic effects.
  • Ligand Stability Assays : Use GC-MS to detect ligand decomposition (e.g., tert-butyl group loss) under catalytic conditions.
  • Solvent/Additive Screening : Polar aprotic solvents (DMF) may stabilize intermediates, while bulky bases (KOtBu) mitigate side reactions.
    • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables .

Q. How does computational modeling complement experimental data in understanding the electronic structure of Bis(tri-tert-butylphosphine)platinum(0)?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior.
  • Charge Analysis : Compare Mayer bond orders for Pt–P vs. Pt–substrate interactions.
  • Reactivity Predictions : Simulate transition states for oxidative addition (e.g., C–X bond activation).
    • Validation : Cross-reference computed NMR chemical shifts with experimental data .

Q. Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported catalytic turnover numbers (TONs) for Bis(tri-tert-butylphosphine)platinum(0)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., O₂/moisture exclusion, solvent purity).
  • Control Experiments : Test ligand-free systems to rule out homogeneous vs. heterogeneous catalysis.
  • Triangulation : Combine kinetic profiling, poisoning experiments, and TEM (to detect nanoparticle formation) .
    • Example : If TONs vary with substrate steric bulk, correlate with Pt⁰’s accessibility via Tolman cone angle calculations.

Properties

IUPAC Name

platinum;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQWVEJVXWLMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421971
Record name Bis(tri-tert-butylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60648-70-6
Record name Bis(tri-tert-butylphosphine)platinum(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tri-tert-butylphosphine)platinum(0)
Reactant of Route 2
Bis(tri-tert-butylphosphine)platinum(0)
Reactant of Route 3
Bis(tri-tert-butylphosphine)platinum(0)

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